3-methyl-N-(methylsulfonyl)-L-valine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO4S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C7H15NO4S/c1-7(2,3)5(6(9)10)8-13(4,11)12/h5,8H,1-4H3,(H,9,10)/t5-/m1/s1 |
InChI Key |
FDBMNHWDNXNFMF-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NS(=O)(=O)C |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NS(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl N Methylsulfonyl L Valine and Analogous Compounds
Stereoselective Synthesis of the L-Valine Core
The absolute configuration of the final product is dictated by the stereochemistry of the starting amino acid. Therefore, securing an enantiomerically pure L-valine core is the foundational step in the synthesis.
L-valine is an essential amino acid and is readily available in its L-enantiomeric form from commercial sources, making it a convenient chiral pool starting material. nih.gov For synthetic routes that build the amino acid from achiral precursors, stereoselective methods are required. These can include:
Asymmetric Synthesis: Methods such as asymmetric hydrogenation of dehydroamino acid precursors or alkylation of chiral glycine (B1666218) enolate equivalents can provide access to L-valine with high enantiomeric excess.
Resolution of Racemic Mixtures: Racemic valine can be synthesized, for example, by the bromination of isovaleric acid followed by amination. chemicalbook.com The resulting DL-valine mixture can then be resolved into its constituent enantiomers through techniques like diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.
Enzymatic synthesis offers a highly selective route to the L-isomer. For instance, leucine (B10760876) dehydrogenase (LeuDH) can be used for the reductive amination of the corresponding α-keto acid (α-ketoisovaleric acid) to produce L-valine with high yield and stereopurity. iaea.org
Regioselective N-Methylsulfonylation Strategies
With the stereochemically defined L-valine core in hand, the next critical step is the regioselective sulfonylation of the α-amino group, avoiding reaction at the carboxylic acid moiety. This is typically achieved through direct sulfonylation under basic conditions or by employing protecting groups for the carboxyl function.
Direct N-sulfonylation of L-valine can be performed using methanesulfonyl chloride (CH₃SO₂Cl) under aqueous basic conditions, a method analogous to the classic Schotten-Baumann reaction. chimia.ch In this procedure, the amino acid is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Methanesulfonyl chloride is then added, often portion-wise or as a solution in an organic solvent, to react with the activated amino group.
The reaction mechanism involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the N-S bond and the displacement of the chloride ion. nih.gov
Table 1: Reagents and Conditions for Direct N-Sulfonylation of Amino Acids This table presents typical conditions for analogous reactions, as specific data for 3-methyl-N-(methylsulfonyl)-L-valine may vary.
| Sulfonylating Agent | Amino Acid | Base | Solvent System | Typical Yield | Reference |
| Tosyl Chloride | L-Valine | NaOH | Water/Dioxane | Good | chimia.ch |
| Methanesulfonyl Chloride | Various Amines | Na₂CO₃ | Water | High | sci-hub.se |
| 2-Pyridylsulfonyl Chloride | L-Valine Methyl Ester | TMEDA | Acetonitrile (B52724) | High | rsc.org |
Protecting Group Chemistry in N-Sulfonylation
To enhance solubility in organic solvents and prevent potential side reactions, the carboxylic acid group of L-valine is often protected prior to N-sulfonylation. Esterification is the most common protection strategy. L-valine can be converted to its methyl or ethyl ester by reacting it with the corresponding alcohol (e.g., methanol) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or gaseous HCl.
Once the carboxyl group is protected as an ester (e.g., L-valine methyl ester), the N-sulfonylation can be carried out in an organic solvent. rsc.org This approach often provides cleaner reactions and simpler purification. A common procedure involves dissolving the amino acid ester hydrochloride in a solvent like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (CH₃CN), followed by the addition of a base and methanesulfonyl chloride. Organic bases such as triethylamine (B128534) (Et₃N), N,N-diisopropylethylamine (DIPEA), or N,N,N',N'-tetramethylethylenediamine (TMEDA) are frequently used. rsc.org
Following the successful N-sulfonylation of the amino acid ester, the ester group is removed via hydrolysis (saponification) under basic conditions (e.g., using LiOH or NaOH in a water/alcohol mixture) to yield the final N-sulfonylated amino acid.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the N-sulfonylation reaction are highly dependent on several factors, including the choice of base, solvent, temperature, and reaction time. Optimization of these parameters is crucial for developing a robust synthetic protocol.
Base: The choice and stoichiometry of the base are critical. In aqueous media, inorganic bases like NaOH or K₂CO₃ are effective. chimia.chsci-hub.se In organic solvents, non-nucleophilic organic bases are preferred to avoid competing reactions. The use of excess base can sometimes lead to side reactions or racemization, although the acidity of the resulting sulfonamide N-H bond generally protects the α-carbon stereocenter from epimerization. researchgate.net
Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. For direct sulfonylation, aqueous or biphasic systems are common. For protected amino acids, aprotic organic solvents like acetonitrile, dichloromethane, or ethyl acetate (B1210297) are typically used. rsc.orgorganic-chemistry.org
Temperature: N-sulfonylation reactions are often conducted at room temperature or below (0 °C) to control the exothermic reaction and minimize potential side products. google.com
Reaction Time: Reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time, which can range from a few hours to overnight. rsc.org
Table 2: Effect of Reaction Parameters on the Yield of N-Sulfonylated Amino Acid Analogs Illustrative data based on general findings in the synthesis of N-sulfonylated amino acids.
| Parameter Varied | Condition A | Yield A (%) | Condition B | Yield B (%) | Observation |
| Base | Triethylamine | 75 | TMEDA | 90 | Stronger, non-nucleophilic bases can improve yield. |
| Solvent | Dichloromethane | 80 | Acetonitrile | 88 | Solvent polarity and solubility of intermediates affect reaction efficiency. |
| Temperature | Room Temp (25°C) | 85 | 0°C | 92 | Lower temperatures can reduce side-product formation. |
Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. In the context of synthesizing this compound, several strategies can be employed. sci-hub.se
Use of Greener Solvents: Water is an ideal green solvent. Performing the direct N-sulfonylation in an aqueous medium, as described in the Schotten-Baumann approach, aligns with green chemistry principles. sci-hub.semdpi.com
Atom Economy: One-pot synthesis, where multiple reaction steps are carried out in the same flask without isolating intermediates, can improve atom economy and reduce waste. For example, a one-pot procedure for synthesizing sulfonamides from thiols and amines in water has been reported, which avoids the isolation of the intermediate sulfonyl chloride. sci-hub.se
Catalysis: The use of catalysts can reduce the need for stoichiometric reagents and lead to milder reaction conditions. While not always directly applicable to simple N-sulfonylation, catalytic approaches are a cornerstone of green synthesis.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. For the synthesis of N-sulfonylated amino acids, enzymes can be utilized to establish the key stereocenter of the L-valine core. As mentioned previously, enzymes like leucine dehydrogenase can produce L-valine from an achiral keto-acid precursor with near-perfect enantioselectivity under mild, aqueous conditions. iaea.org
Asymmetric Synthesis of Chiral N-Methylsulfonyl Amino Acids
The asymmetric synthesis of chiral N-methylsulfonyl amino acids presents a significant challenge: the need to form the N-S bond without compromising the stereochemical integrity of the chiral center. Several strategies have been developed to address this, generally falling into two main categories: the direct N-sulfonylation of a chiral amino acid precursor and the construction of the chiral amino acid scaffold already bearing the N-methylsulfonyl group.
One common approach involves the direct N-sulfonylation of an L-valine derivative. For instance, L-valine can be esterified to protect the carboxylic acid, and the resulting amino ester hydrochloride can then be reacted with a sulfonyl chloride. A patent describes a method for the preparation of L-valine methyl ester hydrochloride, a key intermediate for such transformations. This method involves the reaction of L-valine with thionyl chloride in anhydrous methanol. guidechem.com
While direct sulfonylation is a straightforward concept, maintaining enantiopurity can be challenging. A study on the synthesis of amino acid arylamides using methanesulfonyl chloride and N-methylimidazole demonstrated that N-Cbz-protected amino acids could be reacted to form amide bonds without significant racemization, as confirmed by chiral HPLC analysis showing an enantiomeric excess of over 99.5%. organic-chemistry.org This suggests that under carefully controlled conditions, the use of methanesulfonyl chloride with protected amino acids is a viable strategy for preserving chirality.
Another strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the synthesis. Although not a direct synthesis of the target molecule, research on the synthesis of N-nosyl-N-methyl-L-valine provides valuable insights. This multi-step process involves the protection of L-valine, followed by N-sulfonylation with 2-nitrobenzenesulfonyl chloride (nosyl chloride), and subsequent N-methylation. The nosyl group can later be removed under specific conditions, offering a pathway to N-methylated amino acids while preserving the chirality of the starting material. This methodology highlights a potential route where a sulfonyl group is introduced early in the synthesis, followed by other modifications.
More complex asymmetric syntheses involve building the chiral center from achiral precursors using chiral catalysts or reagents. For example, the asymmetric synthesis of N-tosyl amino acids has been achieved from N-sulfinyl α-amino-1,3-dithioketals. This method involves the addition of a dithiane to an enantiopure sulfinimine, followed by several transformation steps, including a Pinnick-type oxidation, to yield the N-tosyl amino acid with excellent enantiomeric purity. semanticscholar.org While this specific example yields an N-tosyl derivative, the underlying principles of using chiral sulfinimines as precursors for asymmetric amino acid synthesis could potentially be adapted for the synthesis of N-methylsulfonyl amino acids.
The following table summarizes some of the key approaches and findings in the synthesis of N-sulfonylated amino acids and related compounds:
| Starting Material | Reagents and Conditions | Product | Key Findings |
| L-Valine | 1. SOCl2, Anhydrous Methanol2. Subsequent reaction with sulfonyl chloride | L-Valine methyl ester hydrochloride (intermediate) | Provides a key starting material for N-sulfonylation. guidechem.com |
| N-Cbz-protected amino acids | Methanesulfonyl chloride, N-methylimidazole, Dichloromethane | N-Cbz-protected amino acid arylamides | Demonstrates that methanesulfonyl chloride can be used without significant racemization (>99.5% ee). organic-chemistry.org |
| L-Valine derivative | 1. Protection2. 2-Nitrobenzenesulfonyl chloride3. Methylation | N-Nosyl-N-methyl-L-valine | Provides a multi-step strategy for N-alkylation of N-sulfonylated amino acids while maintaining chirality. |
| N-Sulfinylimines | 1. 2-Lithio-1,3-dithianes2. Multi-step transformation including Pinnick oxidation | N-Tosyl α-amino acids | Demonstrates a de novo asymmetric synthesis approach using chiral sulfinimine precursors. semanticscholar.org |
While a direct, one-step enantioselective synthesis of this compound remains a specific and challenging target, the existing literature provides a strong foundation of strategies. These include the careful, direct N-mesylation of protected L-valine derivatives and multi-step asymmetric syntheses that construct the chiral center with the N-methylsulfonyl group already in place or introduced at an early stage. Future research will likely focus on the development of novel chiral catalysts that can facilitate the direct and highly enantioselective N-sulfonylation of amino acids.
Derivatization and Functionalization Strategies of 3 Methyl N Methylsulfonyl L Valine
Carboxylic Acid Functionalization: Ester and Amide Derivatives
The carboxylic acid moiety of 3-methyl-N-(methylsulfonyl)-L-valine is a prime site for functionalization, readily undergoing esterification and amidation to produce a wide range of derivatives.
Esterification:
Ester derivatives of N-sulfonylated amino acids can be synthesized through various methods. A common approach involves the reaction of the N-protected amino acid with an alcohol in the presence of a coupling agent or under acidic conditions. For instance, N-protected amino acids can be esterified with alcohols like methanol, ethanol, or benzyl (B1604629) alcohol using reagents such as 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (CH2Cl2). Another effective method employs orthoesters, such as triethyl orthoacetate (TEOA), which can concurrently N-acetylate and esterify amino acids. bris.ac.uk A process utilizing chlorosulfonic acid and an alcohol has also been described for the esterification of amino acids and peptides. chempep.com
Below is a table summarizing common esterification methods applicable to N-sulfonylated valine:
| Reagent/Catalyst | Alcohol | Solvent | Conditions | Yield | Reference |
| DMAP | Methanol, Ethanol, Benzyl alcohol | CH2Cl2 | Room Temperature | Satisfactory to High | |
| Triethyl orthoacetate (TEOA) | Ethanol (from reagent) | Toluene | Reflux | Good | bris.ac.uk |
| Chlorosulfonic acid | Primary alcohols (e.g., Methanol) | Alcohol | 50-120°C | Not specified | chempep.com |
Amide Formation:
The formation of amide bonds from the carboxylic acid of this compound is a cornerstone of peptide synthesis. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating its reaction with an amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), and onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). medchemexpress.combiomedres.us The choice of solvent can also be critical, with a range of alternatives to traditional solvents like dichloromethane and N,N-dimethylformamide being explored to improve reaction conditions. medchemexpress.com The synthesis of N-acyl derivatives can also be achieved through the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. nih.gov
Amino Group Transformations and Peptide Coupling Reactions
The N-methylsulfonyl group of this compound provides robust protection of the amino group, allowing for selective reactions at other parts of the molecule. For peptide synthesis, this protecting group would typically be installed after the peptide chain has been assembled. However, for the purpose of this article focusing on the derivatization of the title compound, we will consider transformations of the sulfonamide nitrogen itself and its role in peptide coupling.
While the N-sulfonyl bond is generally stable, certain transformations are possible. More commonly, the focus is on the coupling of the carboxylic acid of N-sulfonylated valine with other amino acids or amines. The steric hindrance of the valine side chain can present challenges in peptide coupling reactions, sometimes leading to reduced reaction rates. nih.gov To overcome this, highly efficient coupling reagents are employed. Onium-type reagents, for instance, have been shown to be effective in coupling sterically hindered amino acids. medchemexpress.com
The following table outlines some common coupling reagents used in peptide synthesis that are applicable to N-sulfonylated amino acids:
| Coupling Reagent | Additives | Key Features | Reference |
| DCC (Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | Widely used, cost-effective. | medchemexpress.com |
| HATU | HOAt (1-Hydroxy-7-azabenzotriazole) | Highly efficient, especially for hindered couplings. | biomedres.us |
| PyBOP/PyAOP | HOAt | Effective for N-methylated amino acids. | nih.gov |
| BOP | - | Used in solution-phase cyclization. | researchgate.net |
N-methylation of the amide bond within a peptide backbone is a strategy to enhance metabolic stability and membrane permeability. While direct methylation of the sulfonamide nitrogen is not a common transformation, N-methylated amino acids can be incorporated during peptide synthesis. nih.govnih.gov
Side Chain (Isopropyl) Modifications and Analog Design
The isopropyl side chain of valine, while generally considered chemically inert, can be a target for modification to create analogs with altered steric bulk, hydrophobicity, and biological activity. The design and synthesis of such analogs are crucial for structure-activity relationship (SAR) studies. researchgate.net
Strategies for modifying the isopropyl group often involve starting from a different amino acid precursor or employing complex multi-step syntheses. For example, chimeric valine/leucine (B10760876) derivatives have been synthesized to probe receptor-binding pockets. researchgate.net The steric hindrance provided by the isopropyl group can be critical for biological activity, as demonstrated in studies where replacing the L-valine core with other amino acids led to a decrease in potency. researchgate.net The close packing of isoleucine, leucine, and valine side chains can also contribute to the stability of protein cores. researchgate.net
Incorporation into Peptidic Scaffolds and Macrocycles
This compound can be incorporated into linear peptidic scaffolds using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. nih.gov A more advanced application is its inclusion in macrocyclic peptides. Macrocyclization is a key strategy in drug discovery to improve the stability, potency, and selectivity of peptides by constraining their conformation. mssm.edunih.govresearchgate.net
On-resin cyclization is a common technique where the linear peptide is assembled on a solid support, and then the head-to-tail or side-chain cyclization is performed before cleavage from the resin. rsc.orgnih.govnih.gov Various "click" chemistry reactions, such as thiol-Michael additions involving vinyl sulfonamides, have been employed for efficient macrocyclization. rsc.org
Bioconjugation Chemistry of this compound Conjugates
Bioconjugation involves the covalent attachment of a molecule, such as a peptide containing this compound, to another biomolecule like a protein, antibody, or nucleic acid. copernicus.org This can be used to create antibody-drug conjugates (ADCs) or to attach imaging agents or other functional moieties. alexandraatleephillips.com
While the title compound itself does not have a readily reactive group for bioconjugation (other than its carboxylic acid), it can be incorporated into a peptide that contains other amino acids with reactive side chains, such as lysine (B10760008) or cysteine. The N-methylsulfonyl group would serve as a stable protecting group during the synthesis and subsequent conjugation reactions. For example, a peptide containing N-sulfonylated valine and a cysteine residue could be conjugated to another molecule via the cysteine thiol. copernicus.org
Synthesis of Isotopic Analogs for Mechanistic Probes
Isotopically labeled analogs of this compound, where atoms such as ²H (deuterium), ¹³C, or ¹⁵N replace their more abundant isotopes, are invaluable tools for mechanistic studies in chemistry and biology. nih.gov These labeled compounds can be used as tracers to follow the metabolic fate of a molecule or to elucidate reaction mechanisms through kinetic isotope effect studies.
The synthesis of isotopically labeled amino acids can be achieved through chemical synthesis or biosynthetic methods. chempep.com
Deuterium (²H) Labeling: Deuterated analogs can be prepared using deuterated starting materials or reagents. For instance, L-valine-d8 is a commercially available deuterated form of L-valine. medchemexpress.com General methods for the selective deuteration of amines have also been developed.
Carbon-13 (¹³C) Labeling: ¹³C-labeled valine can be synthesized from ¹³C-labeled precursors. For example, ¹³C methyl-labeled valine has been synthesized via palladium-catalyzed C(sp³)–H functionalization using iodomethane-¹³C. rsc.org Cell-free protein synthesis systems can also produce proteins with selectively ¹³C-labeled amino acids from inexpensive precursors like 3-¹³C-pyruvate. nih.gov
Nitrogen-15 (¹⁵N) Labeling: ¹⁵N-labeled amino acids are often prepared using enzymatic methods. For example, L-[¹⁵N]valine can be synthesized from the corresponding α-keto acid using an amino acid dehydrogenase and ¹⁵NH₄Cl as the isotopic source. researchgate.netnih.gov The Strecker synthesis can also be adapted to introduce the ¹⁵N-isotope. researchgate.net
Once the isotopically labeled L-valine is obtained, it can be N-sulfonated with methanesulfonyl chloride to yield the desired this compound analog. The presence of the isotopic label allows for tracking and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. medchemexpress.com
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation Excluding Basic Identification Data
Advanced Nuclear Magnetic Resonance Spectroscopy (2D-NMR, Solid-State NMR for Conformational Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. While 1D NMR provides initial information, 2D-NMR techniques are essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for providing insights into the molecule's conformation.
For 3-methyl-N-(methylsulfonyl)-L-valine, 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, between the α-proton and the β-proton of the valine backbone. The HSQC spectrum would correlate each proton to its directly attached carbon atom, while the HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is instrumental in confirming the connectivity across the sulfonyl group.
Solid-state NMR (ssNMR) would be particularly valuable for analyzing the conformational properties of this compound in its crystalline form. Studies on similar compounds, such as L-valine hydrochlorides, have utilized ssNMR to investigate the local environment of atoms in the solid state. nih.gov For the title compound, ssNMR could provide information on the torsion angles of the backbone and the orientation of the methyl and methylsulfonyl groups, which are influenced by intermolecular interactions within the crystal lattice. Conformational studies on sulfonamido peptides suggest that the sulfonamide bond introduces distinct conformational preferences compared to a standard peptide bond, which could be investigated using ssNMR. psu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-CH | 3.5 - 4.0 | 60 - 65 |
| β-CH | 2.0 - 2.5 | 30 - 35 |
| γ-CH₃ | 0.9 - 1.2 | 18 - 22 |
| N-SO₂-CH₃ | 2.8 - 3.2 | 40 - 45 |
| COOH | 10 - 12 (acidic proton) | 170 - 175 |
High-Resolution Mass Spectrometry for Metabolite Profiling and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement.
In the context of metabolite profiling, HRMS plays a critical role. If this compound were part of a biological system, its metabolites could be identified by detecting mass shifts corresponding to common metabolic transformations such as hydroxylation, demethylation, or conjugation. Studies on the metabolism of sulfonamide antibiotics have demonstrated the utility of HRMS in identifying various biotransformation products. nih.govresearchgate.netresearchgate.net Similarly, reaction monitoring by HRMS would allow for the real-time tracking of the synthesis of this compound, for instance, in the N-sulfonylation of 3-methyl-L-valine, by monitoring the disappearance of reactants and the appearance of the product.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Purity and Conformational Studies
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the stereochemical integrity and studying the conformational aspects of chiral molecules like this compound.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. For amino acids, the CD spectrum is sensitive to the stereochemistry at the α-carbon. L-amino acids typically exhibit a characteristic positive Cotton effect in the 200-215 nm region. rsc.org The presence and nature of the N-methylsulfonyl group would be expected to influence the precise wavelength and intensity of this Cotton effect. Any deviation from the expected CD spectrum could indicate racemization or the presence of diastereomeric impurities.
ORD spectroscopy measures the change in optical rotation as a function of wavelength. wikipedia.org It provides complementary information to CD and is also sensitive to the stereochemistry and conformation of the molecule. The ORD curve of this compound would be expected to show a plain curve at wavelengths away from any absorption bands and exhibit a Cotton effect in the region of the carboxyl and sulfonamide chromophores.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of key structural motifs.
The FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the N-H stretch (if the sulfonamide nitrogen is not fully substituted), and the symmetric and asymmetric stretches of the S=O bonds in the methylsulfonyl group. The positions of these bands can also provide insights into hydrogen bonding interactions.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It would be especially useful for identifying the vibrations of the carbon skeleton and the S-C bond.
Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Weak |
| C=O (Carboxylic Acid) | 1760 - 1690 | 1760 - 1690 |
| S=O (Sulfonamide) | 1350 - 1300 (asymmetric) | 1350 - 1300 |
| S=O (Sulfonamide) | 1160 - 1120 (symmetric) | 1160 - 1120 |
| C-H (Alkyl) | 2960 - 2850 | 2960 - 2850 |
X-ray Crystallography for Absolute Configuration and Solid-State Conformations
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. wikipedia.org For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles. This would definitively confirm the L-configuration at the α-carbon and reveal the preferred conformation of the molecule in the solid state, including the orientation of the bulky 3-methyl and N-(methylsulfonyl) groups. The crystallographic data would also elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Chromatographic Methodologies for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method.
For assessing the chemical purity, a reversed-phase HPLC method would likely be employed, where the compound is separated based on its polarity. The use of a UV detector would be suitable due to the presence of the carboxyl and sulfonamide chromophores. To assess the enantiomeric purity, chiral HPLC would be necessary. This involves the use of a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of the compound. chromatographytoday.comsigmaaldrich.com The development of such a method would be crucial to ensure the stereochemical integrity of the final product. Thin-Layer Chromatography (TLC) would also be a useful tool for rapid, qualitative monitoring of reactions and for preliminary purity checks. researchgate.net
Theoretical and Computational Studies of 3 Methyl N Methylsulfonyl L Valine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3-methyl-N-(methylsulfonyl)-L-valine. These ab initio and density functional theory (DFT) methods provide insights into molecular orbital energies, charge distribution, and various reactivity descriptors.
Detailed Research Findings:
For analogous N-sulfonylated amino acids, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), have been employed to characterize the complexes of these molecules with metal ions. Such studies reveal that inhibitors can form bidentate coordination bonds, for example, with a zinc cation through the sulfonyl oxygen and a deprotonated hydroxamate nitrogen.
The electronic properties derived from these calculations are crucial for understanding the molecule's behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
Reactivity descriptors that can be calculated include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).
Softness (S): The reciprocal of hardness (S = 1 / 2η).
These descriptors help in predicting the sites of electrophilic and nucleophilic attack, providing a theoretical basis for the molecule's chemical behavior. For instance, in a study of sulfonylated amino acid hydroxamates, the binding affinities to zinc ions were successfully computed, with the 4-methoxyphenyl derivative of leucine (B10760876) showing the strongest affinity. researchgate.net
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -8.5 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 7.3 | Chemical reactivity and stability |
| Electronegativity (χ) | 4.85 | Electron-attracting tendency |
| Chemical Hardness (η) | 3.65 | Resistance to deformation of electron cloud |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound can be performed using molecular mechanics (MM) and molecular dynamics (MD) simulations to identify its stable conformers and understand its flexibility.
Detailed Research Findings:
Molecular mechanics methods, utilizing force fields like MMFF94 or AMBER, are employed to perform systematic or stochastic conformational searches. These searches explore the potential energy surface of the molecule by rotating its single bonds, leading to the identification of low-energy conformers.
Following the identification of stable conformers, molecular dynamics simulations can be conducted. MD simulations provide a time-dependent view of the molecule's behavior in a simulated environment (e.g., in a solvent box). These simulations can reveal the stability of different conformations and the transitions between them. For N-sulfonylated amino acid amides, understanding the preferred conformations is crucial for their fungicidal activity.
Key outputs from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of each atom around its average position, highlighting flexible regions of the molecule.
Radius of Gyration (Rg): A measure of the molecule's compactness.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (φ, ψ) | Population (%) |
|---|---|---|---|
| 1 | 0.00 | -120°, 140° | 45 |
| 2 | 0.85 | -70°, -50° | 30 |
| 3 | 1.50 | 60°, 60° | 15 |
| 4 | 2.10 | 180°, -60° | 10 |
Ligand-Protein Docking Simulations and Binding Affinity Predictions (In Silico)
To understand the potential biological targets of this compound, ligand-protein docking simulations are performed. These computational techniques predict the preferred orientation of a ligand when bound to a protein's active site and estimate the strength of the interaction.
Detailed Research Findings:
Molecular docking studies are instrumental in drug discovery. For N-substituted sulfonamides, docking has been used to investigate their interactions with target proteins like carbonic anhydrase. nih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible binding poses and score them based on a scoring function that approximates the binding free energy.
The docking results provide information on:
Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-protein interaction. More negative values indicate stronger binding.
Binding Mode: The specific orientation and conformation of the ligand within the protein's binding pocket.
Key Interactions: Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and specific amino acid residues of the protein.
For example, in a study of N-substituted sulfonamides as potential anticancer agents, binding affinities ranged from -6.8 to -8.2 kcal/mol, with specific hydrogen bonding and hydrophobic interactions identified with the target protein. nih.gov
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | Val121, Phe278, Ser119 |
| Hydrogen Bonds | 2 (with Ser119, Val121) |
| Hydrophobic Interactions | Phe278, Leu198 |
QSAR Studies for Structural Modification and Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR study would involve synthesizing and testing a series of analogs with modifications to the valine or methylsulfonyl moieties.
Detailed Research Findings:
While no specific QSAR studies on this compound were found, studies on related N-sulfonyl amino acid derivatives have been conducted. These studies typically involve calculating a variety of molecular descriptors for each compound in the series. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Geometrical descriptors, surface area, volume.
Quantum Chemical: Dipole moment, HOMO/LUMO energies.
Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a QSAR model that correlates a subset of these descriptors with the observed biological activity. A study on N-sulfonyl amino acid amides with fungicidal activity highlighted the importance of the sulfonyl group for their biological action. researchgate.netchimia.ch
A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs.
| Descriptor | Type | Correlation with Activity |
|---|---|---|
| LogP | Physicochemical | Positive |
| Molecular Weight | 1D | Negative |
| Dipole Moment | Quantum Chemical | Positive |
| Topological Polar Surface Area (TPSA) | 2D | Negative |
Spectroscopic Property Prediction (NMR, IR) from First Principles
Computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra from first principles. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
Detailed Research Findings:
The prediction of NMR chemical shifts (1H and 13C) for a molecule like this compound can be performed using DFT calculations. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts are often referenced against a standard compound like tetramethylsilane (TMS). For flexible molecules, it is important to perform these calculations on an ensemble of low-energy conformers and then average the results based on their Boltzmann populations.
Similarly, IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental data. Experimental IR spectra of L-valine show characteristic peaks for the amino and carboxyl groups, and theoretical calculations can help in assigning these vibrational modes.
For N-substituted sulfonamides, characteristic IR bands for the S=O stretching and N-H bending vibrations are expected. Computational predictions can aid in the precise assignment of these bands.
| Proton | Predicted (ppm) | Experimental (ppm) |
|---|---|---|
| α-H | 3.85 | 3.92 |
| β-H | 2.15 | 2.20 |
| γ-CH3 | 0.98 | 1.02 |
| γ'-CH3 | 0.95 | 0.99 |
| N-H | 7.50 | 7.61 |
| S-CH3 | 2.90 | 2.95 |
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can significantly influence the conformation and reactivity of a molecule. Computational models can be used to simulate these solvent effects for this compound.
Detailed Research Findings:
Two main approaches are used to model solvent effects:
Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. These models are computationally efficient and can be used in conjunction with quantum chemical calculations to study how the solvent affects electronic properties and relative conformer energies.
Explicit Solvation Models: Individual solvent molecules (e.g., water) are included in the simulation box around the solute. This approach is more computationally expensive but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Explicit solvent models are typically used in molecular dynamics simulations.
For N-sulfonylated amino acids, the polarity of the solvent can influence the stability of different conformers by affecting intramolecular hydrogen bonding patterns. Understanding these effects is crucial for predicting the molecule's behavior in a biological environment, which is predominantly aqueous.
| Conformer | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Water (PCM) (kcal/mol) |
|---|---|---|
| 1 | 0.00 | 0.00 |
| 2 | 0.85 | 0.50 |
| 3 | 1.50 | 1.80 |
| 4 | 2.10 | 1.20 |
Role As a Building Block and Precursor in Complex Molecular Synthesis
Precursor in the Synthesis of Biologically Active Peptidomimetics
The incorporation of modified amino acids is a cornerstone of peptidomimetic drug design, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The N-methylated backbone of 3-methyl-N-(methylsulfonyl)-L-valine offers a strategic advantage in this context. N-methylation is a well-established strategy to enhance the pharmacokinetic profile of peptides by sterically shielding the amide bond from enzymatic degradation. nih.gov
Furthermore, the N-sulfonyl group can influence the conformational preferences of the peptide backbone, potentially locking it into a bioactive conformation. This has been observed in related N-sulfonylated amino acid derivatives, where the sulfonamide bond can act as a cis-amide bond mimic, thereby inducing specific secondary structures like β-turns. While direct studies on peptidomimetics incorporating this compound are not extensively documented, the known effects of N-methylation and N-sulfonylation on peptide properties strongly suggest its utility in this field.
Table 1: Comparison of Properties of Natural Peptides and Peptidomimetics Incorporating Modified Amino Acids
| Property | Natural Peptides | Peptidomimetics with N-Alkylated/N-Sulfonylated Residues |
| Metabolic Stability | Low (susceptible to proteolysis) | High (resistant to enzymatic degradation) |
| Bioavailability | Generally low | Often improved |
| Conformational Flexibility | High | Restricted, can be locked into bioactive conformations |
| Cell Permeability | Low | Can be enhanced |
Scaffold for High-Throughput Synthesis of Compound Libraries
The development of compound libraries is a critical component of modern drug discovery, enabling the rapid screening of thousands of molecules for biological activity. The rigid, chiral framework of this compound makes it an attractive scaffold for the high-throughput synthesis of diverse chemical libraries. A scaffold in this context serves as a central core structure upon which a variety of substituents can be systematically introduced.
By utilizing the carboxylic acid and the potential for further functionalization, a multitude of derivatives can be generated from this single chiral building block. This approach allows for the creation of libraries with a high degree of structural and stereochemical diversity, which is essential for exploring a wide range of biological targets. While specific examples of large-scale compound libraries built around this compound are not prominent in the literature, the principles of scaffold-based library design are well-established and directly applicable.
Chiral Auxiliary in Asymmetric Transformations
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. wikipedia.org An effective chiral auxiliary is one that can be easily attached to a prochiral substrate, direct a stereoselective reaction, and then be readily removed. The inherent chirality of this compound, derived from the L-valine precursor, makes it a candidate for use as a chiral auxiliary.
N-sulfonylated amino acids, in general, have been explored as chiral auxiliaries in various asymmetric reactions. For instance, N-sulfinyl derivatives of amino acids have been successfully employed in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.ua The sulfonyl group can act as a coordinating group for metal catalysts and its steric bulk can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity. While the specific application of this compound as a chiral auxiliary is not widely reported, its structural similarity to other successful N-sulfonylated amino acid-based auxiliaries suggests its potential in this area. nih.govnih.gov
Table 2: Key Features of an Ideal Chiral Auxiliary
| Feature | Description |
| High Stereoselectivity | Induces the formation of one stereoisomer in high excess. |
| Ease of Attachment and Cleavage | Can be readily attached to the substrate and removed without racemization. |
| Recoverability | The auxiliary can be recovered and reused. |
| Crystallinity of Derivatives | Crystalline intermediates can facilitate purification by recrystallization. |
Ligand Design for Catalytic Systems
The development of chiral ligands is central to asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The structure of this compound offers several potential coordination sites—the carboxylate oxygen, the amide oxygen, and the sulfonyl oxygens—making it a promising candidate for incorporation into chiral ligands.
By coordinating to a metal center, a ligand based on this amino acid derivative could create a chiral environment that influences the stereochemical outcome of a catalyzed reaction. For example, N-sulfonylated amino acids have been used to create ligands for various transition metal-catalyzed reactions. The precise steric and electronic properties of the ligand, dictated by the valine side chain and the N-methyl and N-sulfonyl groups, would be crucial in determining the efficiency and selectivity of the catalyst.
Integration into Polymer and Material Science Applications (Non-biological materials)
The incorporation of chiral, non-biological building blocks into polymers and materials can impart unique properties, such as chiroptical activity or the ability to form ordered supramolecular structures. While the primary applications of amino acid derivatives are often in the biological sciences, there is growing interest in their use in materials science.
The rigid and well-defined stereochemistry of this compound could be exploited to create polymers with helical structures or materials with specific recognition properties. For instance, polymers derived from L-valine have been shown to adopt helical conformations in the solid state. google.com The introduction of the N-methyl and N-sulfonyl groups could further influence the packing and macroscopic properties of such materials. Although this area of application for this compound is still largely unexplored, it represents a promising avenue for future research.
In Vitro Biological Interactions and Mechanistic Insights Excluding Clinical Data
Enzyme Inhibition Kinetics and Mechanism in Cell-Free Systems
UNC1215 is not a classical enzyme inhibitor but rather a potent antagonist of a "reader" protein domain, which recognizes and binds to post-translationally modified proteins. Specifically, it targets the methyl-lysine (Kme) reading function of the Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3). nih.govresearchgate.net
In cell-free assays, UNC1215 demonstrates competitive antagonism. nih.govnih.gov It actively displaces peptides containing mono- or di-methylated lysine (B10760008) from the binding pockets of L3MBTL3. nih.govnih.gov An AlphaScreen methylated histone peptide competition assay established its inhibitory concentration (IC50) at 40 nM. nih.govmedchemexpress.com This competitive mechanism underscores its function in directly interfering with the recognition of methyl-lysine marks by L3MBTL3. nih.gov
Receptor Binding Studies in Isolated Systems (e.g., membrane preparations)
The primary target of UNC1215 is the L3MBTL3 protein, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. researchgate.netvanderbilt.edu Isothermal titration calorimetry (ITC), a technique used to measure the heat changes upon binding, determined a direct binding affinity (dissociation constant, Kd) of 120 nM between UNC1215 and L3MBTL3. nih.govmedchemexpress.com
Extensive selectivity profiling has been conducted to characterize the specificity of UNC1215. It is over 50-fold more selective for L3MBTL3 compared to other members of the MBT family. researchgate.netnih.gov Furthermore, its specificity was confirmed against a broad panel of over 200 other reader domains. researchgate.netvanderbilt.edu While highly selective, some off-target binding has been noted at higher concentrations. For instance, in a panel of G-protein coupled receptors (GPCRs) and ion channels, UNC1215 showed affinity for the M1 and M2 muscarinic receptors with Ki values of 97 nM and 72 nM, respectively, though the functional IC50 values were significantly higher (3.5 µM for M1 and >30 µM for M2). chemicalprobes.org
| Target | Assay Type | Value |
|---|---|---|
| L3MBTL3 | ITC (Kd) | 120 nM |
| L3MBTL3 | AlphaScreen (IC50) | 40 nM |
| L3MBTL1 | AlphaScreen (IC50) | 2 µM |
| M1 Muscarinic Receptor | Radioligand Binding (Ki) | 97 nM |
| M2 Muscarinic Receptor | Radioligand Binding (Ki) | 72 nM |
Interaction with Biomolecules: Proteins, Nucleic Acids, and Lipids (Molecular Level)
Proteins: The interaction between UNC1215 and L3MBTL3 has been elucidated at the atomic level through X-ray crystallography. nih.govresearchgate.net The studies revealed a novel and unique 2:2 polyvalent binding mode, where two molecules of UNC1215 interact with two molecules of the L3MBTL3 protein construct (containing the three MBT domains). nih.govmedchemexpress.com UNC1215 binds directly within the methyl-lysine (Kme) binding pocket of the MBT domains. nih.gov This pocket features an aromatic cage that recognizes the methyl-lysine modification. researchgate.net Site-directed mutagenesis studies confirmed the importance of specific domains for this interaction; mutation of a critical aspartic acid residue (D381A) in the second MBT domain's binding pocket completely abolished UNC1215 binding. nih.govresearchgate.net
Nucleic Acids and Lipids: Current scientific literature has not reported direct molecular-level interactions between 3-methyl-N-(methylsulfonyl)-L-valine and biomolecules such as nucleic acids or lipids. Its mechanism of action is understood to be mediated through its specific binding to the L3MBTL3 protein.
Metabolic Fate and Biotransformation in In Vitro Models (e.g., liver microsomes, not whole organisms)
Detailed studies on the specific metabolic fate and biotransformation of this compound in in vitro systems, such as human or rat liver microsomes, are not extensively reported in the available scientific literature. However, one study noted that incubation of UNC1215 in cell media for 72 hours did not produce degradation products, suggesting high stability under typical cellular assay conditions. researchgate.net
Mechanistic Investigations into Biological Activity (e.g., mode of action at cellular or subcellular level, not clinical outcomes)
At the subcellular level, the mechanism of action of UNC1215 is a direct consequence of its binding to L3MBTL3. nih.gov L3MBTL3 is a chromatin-interacting protein; by competitively binding to its Kme pockets, UNC1215 antagonizes the protein's ability to bind to its natural histone marks on chromatin. nih.govnih.gov This disruption leads to an observable increase in the cellular mobility of L3MBTL3, as demonstrated in fluorescence recovery after photobleaching (FRAP) experiments with GFP-tagged L3MBTL3. nih.govresearchgate.net The biological effect of UNC1215 is phenocopied by point mutants of L3MBTL3 that have a disrupted Kme-binding function, confirming that the observed cellular activity is a direct result of targeting this specific interaction. nih.govmedchemexpress.com
Use as a Chemical Probe for Target Identification
UNC1215 was developed and is characterized as a potent and selective chemical probe for the methyl-lysine reading function of L3MBTL3. neurosciencenews.comnih.gov As a "first-in-class" compound for a Kme reader domain, it provides a crucial tool for researchers to investigate the biological roles of L3MBTL3. neurosciencenews.comguidetopharmacology.org Its utility in target identification and validation has been demonstrated by its use in revealing a novel, Kme-dependent interaction between L3MBTL3 and the BCL2-associated transcription factor 1 (BCLAF1), a protein implicated in apoptosis and DNA damage repair. nih.govnih.gov In these studies, UNC1215 was used to inhibit the interaction, which was then confirmed via immunoprecipitation experiments, showcasing the probe's ability to elucidate new biological pathways. nih.govresearchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of N-sulfonylated amino acids is a cornerstone of many medicinal chemistry programs. nih.gov Traditional methods for preparing 3-methyl-N-(methylsulfonyl)-L-valine typically involve the reaction of L-valine with methanesulfonyl chloride under basic conditions, such as the Schotten-Baumann reaction. researchgate.net While effective at the laboratory scale, these methods can present challenges regarding scalability, purification, and the use of hazardous reagents.
Future research is poised to focus on developing more efficient, sustainable, and scalable synthetic routes. Key areas of exploration include:
Continuous Flow Synthesis: Transitioning from batch processing to continuous flow chemistry can offer significant advantages, including improved reaction control, enhanced safety, higher yields, and easier purification. This methodology would be particularly beneficial for large-scale production.
Catalytic Innovations: Investigating novel catalysts could lead to milder reaction conditions, reduced waste, and improved atom economy. This includes exploring enzymatic catalysis or new organocatalysts for the N-sulfonylation step.
Greener Solvents and Reagents: A shift towards environmentally benign solvents and reagents is a critical goal. Research into deep eutectic solvents or aqueous-based synthetic methods could significantly reduce the environmental footprint of the synthesis. nih.gov
| Method | Typical Reagents | Advantages | Future Research Focus |
|---|---|---|---|
| Schotten-Baumann Reaction | Sulfonyl chloride, Aqueous base (e.g., NaOH) | Well-established, reliable for small scale | Improving scalability and reducing hazardous waste |
| Amine-Sulfonyl Chloride Coupling | Amine/Amino Acid, Sulfonyl Chloride | Common, versatile | Developing milder conditions, minimizing side reactions nih.gov |
| Flow Chemistry | Optimized reagents for flow reactors | High throughput, enhanced safety, better control | System optimization for industrial-scale production |
| Biocatalysis | Enzymes (e.g., sulfotransferases) | High selectivity, green conditions | Enzyme discovery and engineering for broader substrate scope |
Exploration of Diverse Derivatization Opportunities
The core structure of this compound serves as a versatile template for creating extensive chemical libraries. Derivatization is a key strategy to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. Future efforts will likely concentrate on systematic modifications at several key positions.
Sulfonyl Group Modification: The methyl group on the sulfonyl moiety is a prime candidate for modification. Replacing it with a wide range of alkyl, cycloalkyl, aryl, or heteroaryl groups can profoundly impact steric and electronic properties, influencing target binding affinity and selectivity.
Carboxylic Acid Functionalization: The carboxylic acid group can be converted into esters, amides, or hydroxamic acids. tandfonline.com This is a classic approach to improve cell permeability, alter metabolic stability, or introduce new interactions with biological targets. For instance, coupling the carboxylic acid with other amino acids or small molecule fragments can generate novel peptidomimetics.
Side Chain Alterations: While the parent compound is derived from valine, synthetic strategies can be adapted to use other amino acids, thereby varying the side chain. This allows for a systematic exploration of how side chain size, lipophilicity, and functionality affect biological outcomes.
These derivatization strategies will enable a comprehensive exploration of the structure-activity relationship (SAR), guiding the design of analogs with optimized therapeutic potential. mdpi.com
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry offers powerful tools to predict and rationalize the behavior of molecules, thereby accelerating the design-build-test-learn cycle. For this compound and its derivatives, advanced computational modeling can provide crucial insights into their structure-function relationships before committing to costly and time-consuming synthesis.
Emerging research avenues in this area include:
Conformational Analysis: Using techniques like molecular dynamics (MD) simulations to understand the preferred 3D shapes (conformations) of the molecule in different environments (e.g., water, lipid membranes). The N-sulfonyl group can restrict bond rotation, leading to a more defined structure, which is often desirable for potent and selective receptor binding.
Quantum Mechanics (QM) Calculations: Employing methods like Density Functional Theory (DFT) to accurately calculate electronic properties, such as charge distribution and reactivity. mdpi.com This information is vital for understanding how the molecule will interact with biological targets at a sub-atomic level.
Docking and Binding Free Energy Calculations: If a biological target is known or hypothesized, molecular docking can predict the most likely binding pose of the compound in the target's active site. More rigorous methods, such as free energy perturbation (FEP), can then be used to accurately predict binding affinity for a series of derivatives, helping to prioritize which compounds to synthesize. Studies on related sulfonylated amino acid hydroxamates have successfully used these methods to model interactions with metalloenzymes. tandfonline.comresearchgate.net
Applications in Chemical Biology Tool Development
Chemical biology relies on small molecules to probe and manipulate biological systems. This compound can be developed into sophisticated chemical probes to identify its biological targets and elucidate its mechanism of action.
Future directions in this area involve:
Affinity-Based Probes: Synthesizing derivatives that incorporate a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) and a photo-activatable cross-linking group. Such probes can be used in chemoproteomic experiments to covalently capture and identify cellular binding partners.
Ligand-Directed Labeling: The N-acyl-N-alkyl sulfonamide functional group has been developed as a reactive "warhead" for proximity-induced covalent labeling of proteins in living cells. nih.govacs.org By incorporating this or similar reactive moieties into derivatives of this compound that have a high affinity for a specific protein, researchers can create highly selective covalent probes or inhibitors.
Activity-Based Probes (ABPs): If the compound is found to be an enzyme inhibitor, it can be converted into an ABP. This involves adding a reporter tag and a reactive group that covalently modifies the enzyme's active site only when the enzyme is in its active state. This allows for the specific profiling of enzyme activity in complex biological samples.
Design of Next-Generation Molecular Scaffolds
Modified amino acids are valuable building blocks for creating novel molecular scaffolds with unique structural and functional properties. Incorporating this compound into peptides or other oligomers can lead to next-generation materials and therapeutics.
Peptidomimetics: The N-sulfonyl group can act as a bioisostere of a peptide bond, offering increased resistance to proteolytic degradation by enzymes. Peptides containing this modification could have significantly improved stability and bioavailability, making them more viable as drug candidates.
Constrained Peptides and Scaffolds: The steric and electronic nature of the N-sulfonyl group can enforce specific secondary structures (e.g., turns or helices) in a peptide chain. This pre-organization of the molecular shape can lead to higher binding affinity and selectivity for a target protein. Ribosomally synthesized peptides are increasingly being recognized as scaffolds for further chemical modification. nih.govsemanticscholar.org
Self-Assembling Systems: The unique properties of the molecule could be exploited to design peptides that self-assemble into higher-order structures like nanofibers or hydrogels, with potential applications in materials science and tissue engineering.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Pre-clinical, computational focus)
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing preclinical drug discovery. nih.gov These technologies can analyze vast datasets to identify patterns and make predictions far more efficiently than human researchers. For this compound, AI/ML offers several exciting future avenues.
Predictive QSAR Modeling: By generating a library of derivatives and testing their biological activity, researchers can build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov ML algorithms, such as random forests and neural networks, can create highly predictive models that relate chemical features to activity. ekb.egresearchgate.net These models can then be used to screen virtual libraries of millions of compounds to identify the most promising candidates for synthesis.
De Novo Design: Generative AI models can be trained on the principles of chemistry and pharmacology to design entirely new molecules from scratch. uchicago.edu By providing the this compound scaffold as a starting point and defining a set of desired properties (e.g., high potency, low toxicity), these models can generate novel, optimized structures that chemists might not have conceived of. mit.edu
Property Prediction: ML models can be trained to predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Applying these models early in the discovery process can help to deprioritize compounds that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity issues, saving significant time and resources.
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| QSAR Modeling | Develops mathematical models to predict the biological activity of compounds based on their chemical structure. researchgate.net | Accelerates hit-to-lead optimization by prioritizing potent compounds for synthesis. |
| Generative Models | Designs novel molecules with desired properties based on learned chemical rules. thepipettepen.com | Explores vast chemical space to identify innovative drug candidates with improved efficacy. |
| ADMET Prediction | Predicts pharmacokinetic and toxicity properties of virtual compounds. | Reduces late-stage attrition by identifying and eliminating problematic compounds early. |
| Synthesis Planning | Predicts viable synthetic routes for novel designed compounds. | Streamlines the chemical synthesis process for newly designed molecules. |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 3-methyl-N-(methylsulfonyl)-L-valine in laboratory settings?
- Methodological Answer : Synthesis typically involves sulfonylation of L-valine derivatives. For example, L-valine’s amino group can be protected (e.g., using tert-butoxycarbonyl (Boc) groups) before reacting with methylsulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Post-reaction deprotection yields the target compound. This approach aligns with sulfonamide derivatization strategies seen in related compounds like N-methylsulfonamide analogs .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to ensure complete sulfonylation and avoid over-substitution.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, focusing on sulfonyl group signals (e.g., S=O peaks at ~3.3 ppm for methylsulfonyl in H NMR) .
- Mass Spectrometry (MS) : High-resolution LC-MS or GC-MS (after derivatization, e.g., trimethylsilylation) for molecular ion verification .
- Chiral HPLC : To validate enantiomeric purity, critical for biological activity studies .
Q. How can researchers assess the purity of this compound in complex mixtures?
- Methodological Answer : Combine chromatographic separation (e.g., reverse-phase HPLC with UV detection at 210–220 nm) with quantitative NMR (qNMR) using an internal standard (e.g., trimethylsilylpropionic acid). Cross-validate with elemental analysis for sulfur content to confirm sulfonylation efficiency .
Advanced Research Questions
Q. How can metabolic engineering strategies improve the biosynthesis of this compound in microbial hosts?
- Methodological Answer :
- Precursor Optimization : Engineer Corynebacterium glutamicum or E. coli strains to overproduce L-valine via deletions (e.g., aceE, pyc) to block competing pathways and overexpression of ilvBNCE for branched-chain amino acid synthesis .
- Sulfonation Pathway Integration : Introduce heterologous sulfotransferases or optimize methylsulfonyl-CoA availability. For example, co-expression of mst (methanesulfonate monooxygenase) genes could enhance sulfonyl group incorporation .
- Yield Monitoring : Use fed-batch fermentation with real-time metabolomics (GC-MS) to track intracellular L-valine and sulfonated derivatives .
Q. What experimental approaches resolve contradictions in yield data across studies (e.g., 8.9 g/L vs. 84 g/L for L-valine derivatives)?
- Methodological Answer :
- Strain-Specific Factors : Compare genetic backgrounds (e.g., C. glutamicum ICDG407S mutation vs. ilvEBNr overexpression in Brevibacterium flavum) .
- Process Conditions : Analyze carbon source effects (e.g., glucose vs. whey) and fermentation parameters (temperature, pH, oxygen transfer) using kinetic models like Luedeking-Piret to decouple growth-associated vs. non-growth-associated production .
- Metabolic Flux Analysis (MFA) : Map flux distributions in central carbon metabolism to identify bottlenecks (e.g., NADH/NAD+ ratios) that limit sulfonation efficiency .
Q. How does the methylsulfonyl moiety influence the biological activity of this compound compared to unmodified L-valine?
- Methodological Answer :
- Anti-Infective Studies : Test in vitro macrophage phagocytosis assays (e.g., Klebsiella pneumoniae infection models) to compare immunomodulatory effects. L-valine derivatives may enhance PI3K/Akt1 signaling and nitric oxide production, as seen in unmodified L-valine .
- Metabolic Stability : Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to assess sulfonyl group impacts on proteolytic resistance and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
